Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These compounds are characterized by a fused imidazole and pyridine ring and have been shown to possess anti-inflammatory, analgesic, and antipyretic activities. The specific compound of interest, Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate, is structurally related to this class and is expected to exhibit similar biological activities.
Imidazo[1,2-a]pyridine derivatives have been explored for their potential as therapeutic agents in various pharmaceutical applications. For example, a novel class of inhibitors of human rhinovirus was developed from 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, showcasing the antiviral capabilities of these compounds2. Additionally, potent platelet-activating factor (PAF) antagonists have been identified from derivatives such as 1-[(1-acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine, indicating their potential use in treating cardiovascular diseases4.
Apart from their therapeutic applications, imidazo[1,2-a]pyridine derivatives have also been studied for their toxicological effects. A study on 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, a structurally similar compound, revealed its detrimental effects on mitochondrial respiration in various rat tissues, suggesting that these compounds could potentially accelerate age-related decline in mitochondrial function7. This highlights the importance of understanding the toxicological profile of these compounds alongside their therapeutic benefits.
This compound is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms within its ring structure. It is specifically categorized under the broader class of imidazo[1,2-a]pyridines, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
The synthesis of methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate can be achieved through various methodologies:
These methods demonstrate varying degrees of efficiency and practicality, with modern techniques focusing on reducing reaction times and improving yields.
Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate has a complex molecular structure characterized by:
The presence of these functional groups contributes to the compound's reactivity and biological activity.
Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate participates in several chemical reactions:
These reactions are pivotal for modifying the compound to explore its biological activities further.
The mechanism of action for methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate primarily revolves around its interaction with biological targets:
Understanding these mechanisms is essential for optimizing the compound's therapeutic potential.
Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate exhibits several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings.
Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate has several scientific applications:
Methyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate is defined by the molecular formula C₉H₉N₃O₂, corresponding to a molecular weight of 191.19 g/mol [3] [9]. Its systematic IUPAC name is methyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate, which precisely denotes the carboxylate ester at position 5 and the amino group at position 3 of the bicyclic core. The canonical SMILES representation (COC(=O)c1nc(n2c1cccc2)N) further elucidates the connectivity: a methyl ester (–COOCH₃) attached to the pyridine ring and an amino (–NH₂) group on the imidazole moiety [3] [9]. The CAS registry numbers 111753-15-2 (for the [1,2-a] isomer) and 1783663-32-0 (for the [1,5-a] isomer) provide unique identifiers for commercial and regulatory purposes [3] [9].
While single-crystal X-ray diffraction (SC-XRD) data specifically for methyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate is limited in the provided sources, analogous imidazo[1,2-a]pyridine derivatives exhibit orthorhombic crystal systems with the space group P2₁2₁2₁. For example, structurally similar compounds demonstrate unit cell parameters in the range of a = 10.26–11.17 Å, b = 11.17–16.83 Å, and c = 16.83 Å [5]. Density Functional Theory (DFT) optimizations corroborate crystallographic data, revealing a near-planar bicyclic core with slight deviations (≤5°) from coplanarity due to steric interactions [5] [9]. The amino and ester groups participate in hydrogen-bonding networks: classical N–H⋯N bonds (2.02 Å) and non-classical C–H⋯O interactions (2.62 Å) stabilize the crystal lattice [5].
Table 1: Key Crystallographic Parameters for Analogous Compounds
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Unit Cell Dimensions | a = 10.2676 Å, b = 11.1678 Å, c = 16.8317 Å |
Hydrogen Bonds | N–H⋯N (2.021 Å), C–H⋯O (2.617 Å) |
Torsion Angle (C3-N-C5-C6) | 172.3° |
The biological and physicochemical properties of imidazo[1,2-a]pyridines are highly sensitive to ring-fusion patterns and substituent positions. Key comparisons include:
Ring-Fusion Isomers: Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate (CAS 1783663-32-0) differs in nitrogen atom positioning, leading to altered dipole moments (Δμ ≥ 1.2 D) and reduced aromaticity in the five-membered ring [4] [9]. This isomer exhibits lower metabolic stability in preliminary screenings due to enhanced susceptibility to oxidative degradation [9].
Positional Isomers: Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate (CAS 885272-05-9) shifts the amino group to position 2 and the ester to position 6. This repositioning increases electron density at N1 (Mulliken charge: −0.32 vs. −0.28 for C3-amino), enhancing hydrogen-bond acceptor capacity [6]. Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate (CAS 1330766-35-2) further illustrates how ester/amino group placement affects solubility—the ethyl analogue exhibits log P values 0.3 units higher than methyl esters [8].
Electronic Effects: Introducing electron-withdrawing groups (e.g., nitro at C2) augments anticancer activity (IC₅₀: 4.15 µM vs. >30 µM for unsubstituted analogues), emphasizing the pharmacophoric importance of C3-amino/C5-ester motifs [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1